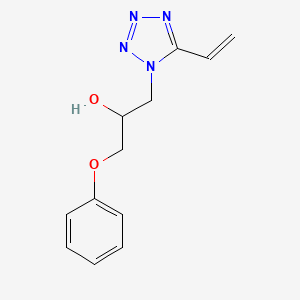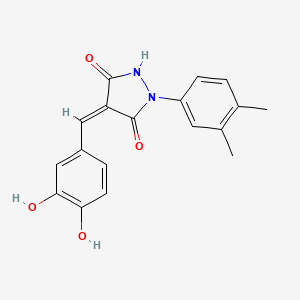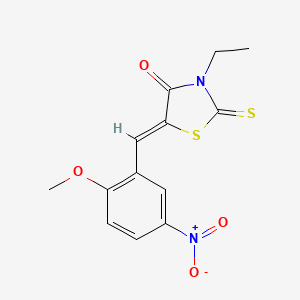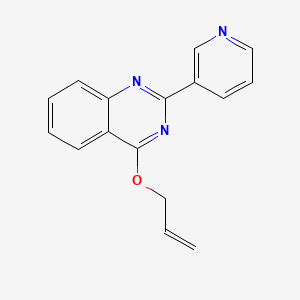
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol
Vue d'ensemble
Description
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol (PVTP) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. PVTP is a tetrazole-containing compound that has been synthesized through a multi-step process, and its properties have been extensively studied to determine its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has been found to bind to the cell wall of bacteria and fungi, leading to the disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has been found to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal cell wall synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. These effects have been found to be dose-dependent and are influenced by various factors such as pH, temperature, and bacterial or fungal strain.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has several advantages for use in laboratory experiments, including its potent antibacterial and antifungal activity, its relatively low toxicity, and its stability under various conditions. However, 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol also has some limitations, including its high cost of synthesis, its limited solubility in water, and its potential to exhibit cytotoxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol. Another potential direction is the investigation of the potential use of 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol in the treatment of various bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol and to determine its potential toxicity and side effects.
Applications De Recherche Scientifique
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has also been found to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of new antifungal agents.
Propriétés
IUPAC Name |
1-(5-ethenyltetrazol-1-yl)-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-12-13-14-15-16(12)8-10(17)9-18-11-6-4-3-5-7-11/h2-7,10,17H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQPVRYJOAPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN=NN1CC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethenyltetrazol-1-yl)-3-phenoxypropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[bis(2-hydroxyethyl)amino]-3-(2-naphthyloxy)-2-propanol](/img/structure/B3869541.png)
![2-amino-4-(4-methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3869544.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3869553.png)

![N-cyclopropyl-N-{[1-(3-phenoxypropyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3869557.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B3869582.png)
![ethyl 7-(4-methoxyphenyl)-5-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869588.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)

![5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3869621.png)

![isopropyl methyl[(2-oxo-1-pyrrolidinyl)methyl]phosphinate](/img/structure/B3869626.png)

